N-(4-ethylphenyl)-N'-(2-hydroxypropyl)ethanediamide
Overview
Description
N-(4-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide is an organic compound that belongs to the class of amides This compound features a phenyl group substituted with an ethyl group at the para position, and an ethanediamide backbone with a hydroxypropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide typically involves the following steps:
Starting Materials: 4-ethylphenylamine, 2-hydroxypropylamine, and ethyl chloroformate.
Reaction: The reaction begins with the formation of an intermediate by reacting 4-ethylphenylamine with ethyl chloroformate under basic conditions to form an ethyl carbamate derivative.
Coupling: The intermediate is then coupled with 2-hydroxypropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, N-(4-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide can undergo various chemical reactions including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide groups can be reduced to amines under strong reducing conditions.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-oxopropyl or 2-carboxypropyl derivatives.
Reduction: Formation of N-(4-ethylphenyl)-N’-(2-aminopropyl)ethanediamine.
Substitution: Formation of halogenated derivatives on the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxypropyl group can enhance solubility and bioavailability, while the phenyl group can facilitate binding to hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-N’-(2-hydroxypropyl)ethanediamide: Similar structure with a methyl group instead of an ethyl group.
N-(4-ethylphenyl)-N’-(2-hydroxyethyl)ethanediamide: Similar structure with a hydroxyethyl group instead of a hydroxypropyl group.
Uniqueness
N-(4-ethylphenyl)-N’-(2-hydroxypropyl)ethanediamide is unique due to the combination of its ethyl-substituted phenyl ring and hydroxypropyl group, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
N'-(4-ethylphenyl)-N-(2-hydroxypropyl)oxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-3-10-4-6-11(7-5-10)15-13(18)12(17)14-8-9(2)16/h4-7,9,16H,3,8H2,1-2H3,(H,14,17)(H,15,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CONSDQDYWGFXFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=O)NCC(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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